N-Trityl Olmesartan-d4 Ethyl Ester
Description
Contextualization of Angiotensin II Receptor Blockers (ARBs) in Contemporary Medicinal Chemistry Research
Angiotensin II Receptor Blockers (ARBs) are a cornerstone in the management of hypertension and other cardiovascular diseases. nih.govmayoclinic.org They function by selectively blocking the AT1 receptor, which in turn prevents the potent vasoconstrictor, angiotensin II, from exerting its effects, leading to vasodilation and reduced blood pressure. nih.gov The class of drugs known as "sartans," which includes medications like losartan, valsartan, and olmesartan (B1677269), has been a major focus of medicinal chemistry research. nih.govnih.gov
Contemporary research continues to explore the nuanced pharmacological profiles of different ARBs, as not all have demonstrated identical clinical effects. nih.gov This has spurred investigations into their molecular mechanisms and the potential for developing new ARBs with improved properties. nih.gov The development of novel ARBs, sometimes referred to as "bisartans," highlights the ongoing innovation in this therapeutic area. nih.gov Furthermore, the role of ARBs is being investigated in other disease contexts, such as their potential interaction with the ACE2 receptor, which is relevant to viral entry into cells. nih.gov
Principles and Advantages of Stable Isotope Labeling in Drug Discovery and Development Research
Stable isotope labeling is a powerful technique in pharmaceutical research that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into drug molecules. metsol.comiris-biotech.demusechem.com This method allows researchers to trace the journey of a drug and its metabolites through a biological system with high precision. metsol.comnih.gov
One of the key advantages of this technique is its application in Absorption, Distribution, Metabolism, and Excretion (ADME) studies. iris-biotech.denih.gov By using isotopically labeled compounds as internal standards, researchers can obtain accurate quantitative data on a drug's pharmacokinetic profile. iris-biotech.de This is particularly crucial for understanding how a drug is processed by the body, which is a critical factor in its development and registration. nih.gov
Deuterium labeling, a specific type of stable isotope labeling, offers a unique advantage due to the kinetic isotope effect. acs.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. unibestpharm.com This increased bond strength can slow down the rate of metabolic processes that involve the cleavage of this bond, a concept known as the "deuterium switch." nih.gov This can lead to several benefits:
Improved Metabolic Stability: Deuterated drugs may be broken down more slowly, leading to a longer half-life and potentially allowing for less frequent dosing. unibestpharm.comnih.gov
Enhanced Safety Profile: By altering metabolic pathways, deuteration can sometimes reduce the formation of toxic metabolites. unibestpharm.comnih.gov
Increased Efficacy: A longer residence time of the active drug in the body can lead to greater therapeutic efficacy. acs.org
The first FDA-approved deuterated drug, deutetrabenazine, demonstrated these advantages with an improved dosing regimen and tolerability compared to its non-deuterated counterpart. acs.orgnih.gov This success has paved the way for further research and development of deuterated pharmaceuticals. nih.govnih.gov
N-Trityl Olmesartan-d4 Ethyl Ester: A Specialized Chemical Entity and Its Research Significance in Olmesartan Studies
This compound is a deuterated and protected form of an intermediate used in the synthesis of Olmesartan. nih.govnih.govclearsynth.comguidechem.com The "d4" in its name indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms. The "trityl" group is a bulky protecting group used during chemical synthesis to prevent certain reactions from occurring at specific sites on the molecule. nih.govdntb.gov.ua The "ethyl ester" is another chemical modification that is typically removed in the final steps to yield the active drug. nih.gov
The primary research significance of this compound lies in its use as an internal standard in pharmacokinetic studies of Olmesartan. Its slightly higher mass due to the deuterium atoms allows it to be distinguished from the non-deuterated Olmesartan using mass spectrometry. iris-biotech.de This enables precise quantification of Olmesartan and its metabolites in biological samples, which is essential for understanding its ADME profile.
Furthermore, the synthesis of this and similar labeled compounds is a critical area of research, with efforts focused on developing efficient and commercially viable processes. nih.govgoogleapis.comnih.gov The ability to produce high-purity labeled intermediates like this compound is crucial for advancing the study and development of important medications like Olmesartan. nih.gov
Properties
Molecular Formula |
C₄₅H₄₀D₄N₆O₃ |
|---|---|
Molecular Weight |
720.89 |
Synonyms |
4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid-d4 Ethyl Ester; |
Origin of Product |
United States |
Synthetic Chemistry and Deuterium Incorporation Methodologies
Strategic Pathways for the Synthesis of N-Trityl Olmesartan-d4 Ethyl Ester
The synthesis of this compound typically begins with the preparation of a deuterated precursor. The core structure is assembled through the N-alkylation of an imidazole (B134444) derivative with a substituted biphenyl (B1667301) methyl halide. nih.govgoogleapis.com This reaction is a critical step that forms the backbone of the olmesartan (B1677269) molecule. One common approach involves the reaction of a deuterated ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate with 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole. nih.gov The reaction is often carried out in a polar aprotic solvent like N,N-dimethylacetamide (DMA) in the presence of a base such as potassium carbonate. nih.gov
Deuterium (B1214612) Labeling Approaches and Isotopic Precursor Synthesis Techniques
The introduction of deuterium atoms is a crucial aspect of the synthesis. The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium. These deuterium atoms are typically incorporated into the ethyl group of the ester. This can be achieved by using deuterated ethanol (B145695) (ethanol-d5 or ethanol-d6) during the esterification step or by starting with a precursor that already contains the deuterated ethyl group.
A common method for deuterium incorporation is through hydrogen-deuterium (H-D) exchange reactions. nih.gov For instance, a palladium on carbon (Pd/C) catalyst in the presence of aluminum and deuterium oxide (D₂O) can facilitate selective H-D exchange. nih.gov This method offers an environmentally benign approach to deuteration. nih.gov The synthesis of deuterium-enriched building blocks is increasingly important for pharmaceutical applications to ensure high isotopic purity. nih.gov
Application of the N-Trityl Protecting Group in Selective Functionalization of the Tetrazole Moiety
The tetrazole moiety in olmesartan is a key functional group, and its protection is essential during synthesis to prevent unwanted side reactions. thieme.debeilstein-journals.org The trityl (triphenylmethyl) group is a bulky and effective protecting group for the nitrogen atoms of the tetrazole ring. thieme.dethieme.detotal-synthesis.com It is typically introduced by reacting the tetrazole with trityl chloride in the presence of a base like pyridine. total-synthesis.com The large size of the trityl group provides steric hindrance, allowing for selective reactions at other parts of the molecule. total-synthesis.com
Research has shown that the trityl group preferentially attaches to the N-2 position of the tetrazole ring in sartan intermediates, a finding confirmed by single-crystal X-ray diffraction. nih.govmdpi.com This regioselectivity is an important consideration in the synthesis. The trityl group is acid-labile and can be removed under mild acidic conditions, such as with acetic acid or trifluoroacetic acid (TFA), after the desired synthetic transformations are complete. nih.govtotal-synthesis.comcommonorganicchemistry.com
Esterification Techniques for Ethyl Ester Formation and Considerations for Molecular Stability
The final step in the synthesis of the title compound is the formation of the ethyl ester. This is typically achieved through Fischer esterification, where the corresponding carboxylic acid is reacted with ethanol in the presence of an acid catalyst. organic-chemistry.org Alternatively, the ethyl ester can be formed by reacting an activated form of the carboxylic acid with ethanol. Various reagents and catalysts can be employed to promote this reaction, including the use of dehydrating agents or specialized coupling agents. organic-chemistry.org
The stability of the resulting this compound is an important factor. The solubility of N-trityl olmesartan ethyl ester has been studied in various organic solvents to optimize purification and recrystallization processes. acs.org For instance, cyclohexanone (B45756) and N,N-dimethylacetamide (DMAC) have been identified as suitable solvents for this purpose. acs.org
Advanced Purification and Isolation Techniques for High-Purity Labeled Reference Materials
Achieving high purity is critical for a reference standard. moravek.compharmtech.comeurofins.comcreative-biolabs.com Impurities can interfere with analytical measurements and lead to inaccurate results. pharmtech.com Therefore, advanced purification techniques are employed to isolate this compound in a highly pure form.
Common purification methods include:
Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for separating the desired compound from impurities. moravek.compharmtech.com Flash chromatography can also be used for purification. nih.govresearchgate.net
Recrystallization: This technique is used to purify solid compounds. The choice of solvent is crucial for effective recrystallization. acs.orggoogle.comgoogle.com Studies have identified optimal solvents for the recrystallization of N-trityl olmesartan ethyl ester. acs.org
Extraction: Liquid-liquid extraction can be used to separate the product from reaction byproducts and other impurities. nih.gov
The purity of the final product is typically assessed using analytical techniques such as HPLC, which can quantify the level of impurities. nih.govnih.gov For a primary reference standard, a purity of 99.5% or higher is often desired. eurofins.com
Investigation of Regioisomerism and Structural Confirmation during Synthetic Pathway Development
During the synthesis of olmesartan and its derivatives, the formation of regioisomers is a potential issue. nih.govmdpi.comrawdatalibrary.netacs.orgnih.gov Regioisomers are molecules that have the same molecular formula but differ in the connectivity of their atoms. In the context of olmesartan synthesis, regioisomerism can occur at both the imidazole and tetrazole moieties.
As previously mentioned, studies have confirmed that the trityl group attaches to the N-2 position of the tetrazole ring. nih.govmdpi.com However, during the N-alkylation of the imidazole ring, an undesired N-3 regioisomeric impurity can also be formed. rawdatalibrary.netacs.org The presence of this impurity can complicate purification and compromise the quality of the final product.
To ensure the correct structure of this compound, a combination of analytical techniques is used for structural confirmation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule and confirm the positions of the deuterium atoms. nih.govmdpi.comrawdatalibrary.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass of the molecule, confirming its elemental composition. nih.govmdpi.com
Single-Crystal X-ray Diffraction (SCXRD): This technique provides definitive proof of the three-dimensional structure of the molecule, including the regiochemistry of the substituents. nih.govmdpi.comrawdatalibrary.netacs.org
By carefully controlling the synthetic pathway and employing rigorous purification and analytical techniques, this compound can be produced with the high purity and structural integrity required for its use as a reliable internal standard.
Analytical Chemistry Research: Method Development and Application
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies Utilizing N-Trityl Olmesartan-d4 Ethyl Ester as an Internal Standard
The precision and accuracy of quantifying olmesartan (B1677269) in biological matrices are significantly enhanced by using a stable isotope-labeled internal standard (SIL-IS) like this compound. kcasbio.com Regulatory bodies often recommend the use of deuterated internal standards for reliable bioanalysis. nih.gov LC-MS/MS methods that incorporate these standards are noted for their high sensitivity, selectivity, and rapid analysis times, making them the preferred choice for bioanalytical studies. frontiersin.orgnih.gov
Optimization of Chromatographic Separation Parameters for Olmesartan and its Analogues in Complex Research Matrices
Effective chromatographic separation is fundamental for the accurate quantification of olmesartan and its related substances. Researchers have optimized various parameters to achieve this, including the choice of stationary phase, mobile phase composition, and elution technique.
Commonly, reversed-phase columns such as C18 are employed for the separation of olmesartan and its analogues. derpharmachemica.comnih.govsci-hub.se The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. derpharmachemica.comsci-hub.sesrce.hr The pH of the aqueous phase is a critical parameter, with acidic conditions (e.g., using orthophosphoric acid to achieve a pH of 3.5 or 4.0) often favored to ensure good peak shape and resolution. derpharmachemica.comsci-hub.se Both isocratic and gradient elution methods have been successfully developed, with the choice depending on the complexity of the sample matrix and the number of analytes to be separated. nih.gov For instance, a gradient method resolved olmesartan and its degradation products effectively. researchgate.net
Interactive Data Table: Optimized Chromatographic Conditions for Olmesartan Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Kromasil C18 (150 x 4.6mm, 5µm) derpharmachemica.com | Phenomenex RP-18 | UNISOL C18 (150*4.6 mm, 5 µm) frontiersin.org |
| Mobile Phase | Buffer and Acetonitrile (60:40 v/v) derpharmachemica.com | Water:Triethylamine:Acetonitrile (60:0.3:40 v/v/v) | Methanol and 2 mM Ammonium Acetate (80:20, v/v) frontiersin.org |
| pH | 4.0 ± 0.05 (adjusted with orthophosphoric acid) derpharmachemica.com | 6.3 (adjusted with phosphoric acid) | 5.5 frontiersin.org |
| Detection | 225 nm derpharmachemica.com | 257 nm | MS/MS (MRM mode) frontiersin.org |
| Flow Rate | Not Specified | 1.2 mL/min | Not Specified |
| Run Time | 25 min derpharmachemica.com | Not Specified | Not Specified |
Mass Spectrometric Detection Strategies for Quantitative Analysis in Biological Research Samples (e.g., plasma, urine from preclinical models)
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the gold standard for the quantitative analysis of olmesartan in biological samples due to its high sensitivity and specificity. frontiersin.orgnih.gov Electrospray ionization (ESI) is a commonly used ionization source, and it can be operated in either positive or negative ion mode. frontiersin.orgmagtechjournal.com
For quantitative analysis, multiple reaction monitoring (MRM) is employed. In this mode, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For example, a method for the simultaneous quantification of olmesartan and hydrochlorothiazide (B1673439) in human plasma used the transition m/z 445.20 → 148.90 for olmesartan and m/z 451.40 → 154.30 for its deuterated internal standard, Olmesartan D6, in negative ion mode. frontiersin.orgnih.gov The use of a deuterated internal standard like this compound ensures that the analyte and the standard exhibit similar ionization efficiency and fragmentation patterns, leading to more accurate and reliable quantification. nih.govresearchgate.net
Interactive Data Table: MRM Transitions for Olmesartan and its Deuterated Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Olmesartan | 445.20 | 148.90 | Negative ESI | frontiersin.orgnih.gov |
| Olmesartan D6 | 451.40 | 154.30 | Negative ESI | frontiersin.orgnih.gov |
| Olmesartan | 447.30 | 207.20 | Positive ESI | nih.gov |
Methodological Considerations for Achieving High Accuracy, Precision, and Mitigating Matrix Effects in Research Bioanalysis
Achieving high accuracy and precision in bioanalysis is paramount. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a key strategy to achieve this. kcasbio.comnih.gov A SIL-IS co-elutes with the analyte and experiences similar effects from the sample matrix, such as ion suppression or enhancement, thereby normalizing the response and improving the accuracy of the measurement. kcasbio.comcerilliant.com
Matrix effects, which are caused by other components in the biological sample interfering with the ionization of the analyte, are a significant challenge in bioanalysis. kcasbio.comspast.org The use of a SIL-IS is the most effective way to compensate for these effects. kcasbio.com Studies have shown that methods employing deuterated internal standards for olmesartan analysis exhibit excellent precision and accuracy, with coefficients of variation (%CV) and bias values well within acceptable limits. frontiersin.org For example, one validated method reported precision for olmesartan ranging from 3.07–9.02% and accuracy from -5.00–0.00%. frontiersin.org
Application in Impurity Profiling and Comprehensive Characterization of Olmesartan-Related Substances as a Reference Standard
This compound can also serve as a reference standard in the identification and quantification of impurities in olmesartan drug substances and products. The presence of impurities can impact the quality and safety of pharmaceuticals, making their characterization essential. umich.edu
Several process-related impurities and degradation products of olmesartan have been identified. umich.edumdpi.com For instance, N-1- and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of olmesartan have been observed as process-related impurities. mdpi.com Stability-indicating HPLC methods have been developed to separate olmesartan from its degradation products formed under various stress conditions like hydrolysis, oxidation, and photolysis. sci-hub.se A deuterated standard can be used to confirm the identity of these impurities and to accurately quantify their levels.
Advanced Approaches in Structural Elucidation of Olmesartan Metabolites Aided by Deuterated Analogues
Deuterated analogues are invaluable tools in the structural elucidation of drug metabolites. clearsynth.com While olmesartan itself is the active metabolite of the prodrug olmesartan medoxomil and is not extensively metabolized further, the use of deuterated standards can aid in confirming its metabolic pathway and identifying any minor metabolites. researchgate.netresearchgate.net
The distinct mass shift provided by the deuterium (B1214612) labels allows for the easy differentiation between the parent drug and its metabolites in complex biological matrices when analyzed by mass spectrometry. clearsynth.com This is particularly useful in "metabolite-in-the-middle" approaches where the deuterated standard can be used to pinpoint potential metabolic soft spots in the molecule. Although olmesartan is considered the primary and only major active metabolite of olmesartan medoxomil, the use of deuterated standards remains a powerful technique for comprehensive metabolic profiling in preclinical research. researchgate.netnih.gov
Preclinical Pharmacokinetic and in Vitro Metabolism Research Applications
Role in In Vitro Biotransformation Studies of Olmesartan (B1677269) and its Prodrugs
The in vitro investigation of a drug's metabolic fate is a cornerstone of preclinical development. N-Trityl Olmesartan-d4 Ethyl Ester, in its role as a stable isotope-labeled internal standard (SIL-IS), provides the analytical precision required for these studies. After deprotection and hydrolysis to its corresponding deuterated olmesartan analog, it is used to accurately quantify the parent drug and its metabolites.
The primary route of bioactivation for olmesartan prodrugs, such as Olmesartan Medoxomil, is hydrolysis to the active metabolite, Olmesartan. researchgate.netchiba-u.jp This conversion is not mediated by the cytochrome P450 (CYP450) system but rather by esterase enzymes present in various tissues. researchgate.net Preclinical in vitro systems, including liver microsomes and hepatocytes from animal models (e.g., rats), are extensively used to study the rate and extent of this biotransformation. nih.govnih.gov
In these experimental setups, liver fractions are incubated with the olmesartan prodrug. scirp.org To accurately measure the formation of olmesartan and identify any other potential metabolites, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. The use of a deuterated internal standard, such as an analog derived from this compound, is crucial for reliable quantification. It mimics the analyte's behavior during sample extraction and ionization, correcting for variability and enhancing the accuracy of metabolite identification. nih.gov
Studies using rat liver S9 fractions have shown that Olmesartan Medoxomil is rapidly hydrolyzed to olmesartan. scirp.org Research has also identified specific hydrolases involved in this bioactivation across different species, such as carboxymethylenebutenolidase (CMBL), which is active in the liver and intestine of humans, monkeys, rats, and mice. chiba-u.jpnih.gov The quantitative data from these studies help in constructing a comprehensive metabolic map and understanding interspecies differences in drug metabolism. nih.gov
Table 1: Olmesartan-Hydrolase Activity in Various Tissue Subcellular Fractions Across Species
| Species | Liver Cytosol | Intestine Cytosol | Kidney Cytosol | Liver Microsomes |
| Human | High | High | High | Low |
| Monkey | High | High | High | Low |
| Rat | High | High | High | Low |
| Mouse | High | High | High | Low |
| Dog | High | Negligible | High | Low |
| Data adapted from studies on Olmesartan Medoxomil hydrolase activity. nih.gov |
The substitution of a hydrogen atom with its heavier isotope, deuterium (B1214612), can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). nih.govresearchgate.net This effect is particularly significant when the cleavage of the carbon-hydrogen bond is the rate-limiting step in a metabolic reaction. nih.gov Medicinal chemists exploit the KIE to probe reaction mechanisms and to intentionally slow down drug metabolism, potentially improving a drug's pharmacokinetic profile. researchgate.netportico.org
In the context of olmesartan research, while its primary metabolism is hydrolysis rather than CYP450-mediated oxidation, deuterated standards are essential for studying these enzymatic processes. researchgate.netnih.gov The use of compounds like this compound allows researchers to investigate the mechanics of esterase-mediated hydrolysis. By comparing the reaction rates of deuterated and non-deuterated substrates, scientists can gain insights into the transition state of the reaction. Although the KIE for hydrolysis is typically smaller than for oxidation reactions, its study can still provide valuable mechanistic information. acs.org The presence of a significant KIE would indicate that C-H bond breaking is involved in the rate-determining step of a metabolic pathway. nih.gov
Application in Non-Clinical Pharmacokinetic (PK) Assessments in Animal Models
Pharmacokinetic (PK) studies in animals are critical for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME). The reliability of these studies hinges on the bioanalytical methods used to quantify the drug in biological matrices.
This compound serves as a precursor to the ideal internal standard for quantitative LC-MS analysis in preclinical ADME studies. nih.gov Following oral or intravenous administration of an olmesartan prodrug to animal models like Sprague-Dawley rats, blood, urine, and feces are collected over time. nih.gov
To measure the concentration of olmesartan, a deuterated olmesartan standard is added to these biological samples at a known concentration before processing. nih.gov This SIL-IS co-elutes with the non-labeled olmesartan from the patient sample during chromatography but is distinguished by the mass spectrometer due to its higher mass. The ratio of the analyte peak area to the internal standard peak area is used for quantification. This method corrects for any loss of analyte during sample preparation and for variations in mass spectrometer response (matrix effects), ensuring high accuracy and precision. nih.gov This robust quantification is fundamental to accurately profile the drug's journey through the body, from absorption into the systemic circulation to its distribution into tissues and eventual elimination. nih.govnih.gov
The quantitative data generated from ADME studies are used to calculate key PK parameters that describe systemic exposure, such as maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). nih.gov Bioavailability, which represents the fraction of an administered dose that reaches the systemic circulation, is also determined. nih.govjocpr.com
In preclinical studies with rats, new ester prodrugs of olmesartan have been evaluated to improve upon the oral bioavailability of Olmesartan Medoxomil. nih.gov After oral administration of these novel prodrugs, plasma concentrations of the active metabolite, olmesartan, were measured over time using analytical methods reliant on appropriate internal standards. The resulting PK parameters were then compared to those obtained after administering Olmesartan Medoxomil. Such studies have demonstrated that certain new prodrugs can significantly increase both Cmax and AUC, indicating enhanced bioavailability. nih.gov This comparative analysis is essential for selecting promising new drug candidates for further development.
Table 2: Comparative Pharmacokinetic Parameters of Olmesartan After Oral Administration of Different Prodrugs to Rats
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Olmesartan Medoxomil | 785.4 ± 110.2 | 0.50 ± 0.00 | 1489.1 ± 195.3 | 100 |
| Compound 13 | 1657.4 ± 204.5 | 0.75 ± 0.29 | 4325.6 ± 711.8 | 290.5 |
| Compound 14 | 1895.7 ± 255.1 | 0.75 ± 0.29 | 4875.9 ± 980.1 | 327.4 |
| Data represents mean ± SD from a study in Sprague-Dawley rats. nih.gov Compounds 13 and 14 are novel olmesartan prodrugs. |
Chemical and Computational Insights
Mechanistic Understanding of N-Trityl Group Reactivity and Removal in Olmesartan (B1677269) Synthesis Pathways
The synthesis of olmesartan and its derivatives is a multi-step process where the use of protecting groups is critical for achieving the desired chemical structure and purity. The N-trityl group (triphenylmethyl, Tr) plays a pivotal role as a protecting group for the tetrazole moiety in olmesartan synthesis.
Reactivity and Role of the N-Trityl Group:
The trityl group is introduced to protect the acidic proton of the tetrazole ring, preventing it from interfering in subsequent C-alkylation reactions. In the synthesis of olmesartan intermediates like Trityl Olmesartan Ethyl Ester (TOEE), an N-alkylation reaction occurs between an imidazole (B134444) ethyl ester derivative and a trityl-protected tetrazole biphenyl (B1667301) compound. nih.govacs.org The bulky nature of the trityl group provides steric hindrance, directing the alkylation to the desired nitrogen on the imidazole ring.
Research, including single-crystal X-ray diffraction (SCXRD) studies, has definitively shown that the trityl group is attached to the N-2 position of the tetrazole ring. nih.gov This finding corrected previous assumptions in the literature that suggested attachment at the N-1 position. The stability of this N-2 regioisomer is crucial for the subsequent steps in the synthesis. nih.gov However, the formation of an undesired N-3 regioisomeric impurity of TOEE has been detected in laboratory trials, highlighting the complexity of the reaction's regioselectivity. acs.org
Mechanism of Removal (Deprotection):
The final step in the synthesis of the active pharmaceutical ingredient involves the removal of the trityl protecting group. This deprotection is typically achieved under acidic conditions. A common method involves treating the N-trityl olmesartan intermediate with aqueous acetic acid. nih.govsemanticscholar.org
The mechanism for this acid-catalyzed detritylation proceeds via the following steps:
Protonation: The acidic medium protonates one of the nitrogen atoms of the tetrazole ring.
Carbocation Formation: The C-N bond connecting the trityl group to the tetrazole cleaves, releasing the highly stable triphenylmethyl carbocation (trityl cation). The stability of this carbocation is due to the extensive resonance delocalization of the positive charge across the three phenyl rings.
Formation of Byproduct: The trityl cation reacts with water present in the reaction mixture to form triphenylmethanol (B194598) (trityl alcohol) as a filterable byproduct. nih.gov
Final Product: The deprotected tetrazole ring is regenerated, yielding the final olmesartan molecule.
| Reaction Step | Reactants | Key Reagents/Conditions | Product | Mechanistic Significance |
|---|---|---|---|---|
| N-Alkylation (Protection) | Imidazole ethyl ester derivative, 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide | N,N-Dimethylacetamide (DMA), K₂CO₃ | N-Trityl Olmesartan Ethyl Ester (TOEE) | Protects the tetrazole ring; SCXRD analysis confirms N-2 tritylation. nih.govnih.gov |
| Saponification/Esterification | TOEE, 4-chloromethyl-5-methyl-1,3-dioxol-2-one | 1. KOH or LiOH 2. NaI (catalyst) | N-Trityl Olmesartan Medoxomil | Conversion to the medoxomil ester prior to deprotection. nih.govnih.gov |
| Deprotection (Detritylation) | N-Trityl Olmesartan Medoxomil | Aqueous Acetic Acid | Olmesartan Medoxomil | Acid-catalyzed removal of the trityl group, forming a stable trityl carbocation and trityl alcohol byproduct. nih.govsemanticscholar.org |
Theoretical Considerations of Deuterium (B1214612) Labeling Impact on Molecular Behavior and Analytical Performance
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen with deuterium in a molecule like N-Trityl Olmesartan Ethyl Ester results in a deuterated analog, in this case, N-Trityl Olmesartan-d4 Ethyl Ester. This isotopic substitution, while minimally affecting the compound's fundamental chemical properties, has significant theoretical and practical implications. chem-station.com
The Kinetic Isotope Effect (KIE):
The primary principle underlying the utility of deuterium labeling is the kinetic isotope effect (KIE). The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond due to the greater mass of deuterium. Consequently, more energy is required to break a C-D bond compared to a C-H bond. This difference in bond energy leads to a slower rate for reactions that involve the cleavage of a C-D bond in the rate-determining step. chem-station.com
This effect is particularly relevant for drug metabolism. Many metabolic pathways, often mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. By strategically placing deuterium atoms at sites of metabolic oxidation, the rate of metabolism can be slowed down. This can potentially alter the pharmacokinetic profile of a drug. acs.orgnih.gov
Impact on Analytical Performance:
Deuterium-labeled compounds are invaluable as internal standards in quantitative analysis, especially in mass spectrometry (MS) based techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov An ideal internal standard co-elutes with the analyte during chromatography and exhibits similar ionization efficiency in the mass spectrometer, but is distinguishable by its mass.
This compound serves this purpose excellently for the analysis of its non-labeled counterpart for several reasons:
Mass Shift: The mass of the deuterated molecule is increased by four daltons (for a d4-labeled compound) compared to the non-deuterated version. This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous detection and quantification of both the analyte and the standard.
Similar Physicochemical Properties: Since deuterium substitution causes only minor changes in properties like polarity and volatility, the deuterated standard has nearly identical chromatographic retention times and extraction recovery as the unlabeled analyte. acs.org This minimizes analytical variability and improves the accuracy and precision of quantification.
Reduced Matrix Effects: The use of a stable isotope-labeled internal standard helps to compensate for matrix effects—the suppression or enhancement of ionization caused by other components in a complex sample—which is a common challenge in bioanalytical mass spectrometry. nih.gov
| Aspect | Underlying Principle | Effect on this compound | Primary Application |
|---|---|---|---|
| Metabolic Stability | Kinetic Isotope Effect (KIE) | Slower rate of C-D bond cleavage compared to C-H, potentially reducing metabolic breakdown at the labeled site. chem-station.com | Pharmacokinetic studies, development of drugs with modified metabolic profiles. acs.org |
| Analytical Quantification | Mass Difference & Similar Chemistry | Acts as an ideal internal standard, co-eluting with the analyte but having a distinct mass-to-charge ratio (m/z). nih.gov | Accurate quantification in complex matrices using mass spectrometry. nih.gov |
| Reaction Mechanism Studies | Kinetic Isotope Effect (KIE) | Observing changes in reaction rates upon isotopic substitution can help determine if a specific C-H bond is broken in the rate-determining step. chem-station.com | Elucidation of chemical and biochemical reaction pathways. acs.org |
Computational Chemistry Approaches for Predicting Chemical Transformations and Isotopic Effects
Computational chemistry has become an indispensable tool for rationalizing and predicting chemical reactivity and molecular properties, complementing experimental findings. acs.org For a complex system like this compound, computational methods can provide deep insights into reaction mechanisms and the effects of isotopic substitution.
Predicting Chemical Transformations:
Computational models, particularly those based on Density Functional Theory (DFT), can be used to map the potential energy surface of a chemical reaction. This allows for the prediction of reaction pathways, the characterization of transition states, and the calculation of activation energies. youtube.com
In the context of olmesartan synthesis, computational chemistry can be applied to:
Rationalize Regioselectivity: Calculate the relative energies of different isomers, such as the N-1 versus N-2 tritylated tetrazoles or the N-1 versus N-3 imidazole regioisomers, to predict which product is thermodynamically or kinetically favored. acs.org
Elucidate Reaction Mechanisms: Model the entire detritylation process, including the protonation step, the formation of the trityl carbocation intermediate, and the final product formation. This can help identify the rate-limiting step and understand the factors controlling the reaction's efficiency. acs.org
Predict Impurity Formation: Investigate potential side reactions, such as ester hydrolysis or the formation of other impurities, by calculating the energy barriers for these competing pathways. nih.gov
Predicting Isotopic Effects:
Computational chemistry is also highly effective at predicting kinetic isotope effects (KIEs). The KIE can be calculated by modeling the vibrational frequencies of the reactants and the transition state in both their normal (all-¹H) and isotopically substituted (e.g., d4) forms. The difference in zero-point vibrational energies (ZPVE) between the C-H and C-D bonds is the primary contributor to the primary KIE. ed.gov
Theories like the Bigeleisen-Mayer equation, implemented in modern computational software, allow for the precise calculation of KIEs. acs.org These predictions are valuable for:
Validating Experimental Observations: Comparing calculated KIEs with experimentally measured values can confirm a proposed reaction mechanism.
Guiding Drug Design: Predicting the magnitude of the KIE at different molecular positions can help guide the synthesis of selectively deuterated drug candidates to optimize their metabolic stability. acs.orgnih.gov
Understanding Enzyme Catalysis: Modeling the interaction of a deuterated substrate within an enzyme's active site can provide detailed insights into the catalytic mechanism.
The synergy between computational prediction and experimental verification provides a powerful approach to understanding complex chemical and isotopic phenomena, accelerating research and development in fields from organic synthesis to medicinal chemistry. acs.org
Future Directions and Broader Research Implications
Innovations in the Synthesis of Deuterated Standards for Complex Pharmaceutical Compounds
The synthesis of deuterated compounds, such as N-Trityl Olmesartan-d4 Ethyl Ester, is a rapidly evolving field with significant implications for pharmaceutical development. researchgate.netnih.gov Traditionally, the synthesis of such complex molecules involved multi-step processes that were often inefficient and costly. nih.gov However, recent advancements are paving the way for more streamlined and sustainable approaches.
Innovations in catalytic processes are at the forefront of this evolution. For instance, ionic liquids are being explored as effective catalysts for hydrogen-deuterium exchange reactions under mild conditions, eliminating the need for extreme pH or temperatures. doi.org Another promising area is the use of transition metal catalysis, such as iridium-based catalysts, for late-stage functionalization and hydrogen isotope exchange. researchgate.net These methods offer the potential for highly selective and efficient deuteration of complex molecules. researchgate.net
The development of one-pot, multi-component assembly processes also represents a significant leap forward. nih.gov These methods drastically reduce the number of unit operations and the amount of organic solvents required, leading to higher yields and a more environmentally friendly process. nih.gov Such innovations are crucial for the industrial-scale production of deuterated standards like this compound. nih.gov
Challenges still remain, particularly in controlling the formation of impurities and achieving high levels of isotopic purity. nih.govmdpi.com The purification of the final deuterated compound is a critical step, often requiring advanced chromatographic techniques to ensure the high purity required for its use as an internal standard in sensitive analytical methods. nih.govnih.gov
Key Innovations in Deuterated Synthesis:
| Innovation | Description | Potential Impact on this compound Synthesis |
| Ionic Liquid Catalysis | Utilizes ionic liquids to facilitate hydrogen-deuterium exchange under mild conditions. doi.org | Could offer a more efficient and less harsh method for introducing the deuterium (B1214612) atoms. |
| Transition Metal Catalysis | Employs catalysts like iridium for selective C-H activation and deuteration. researchgate.net | Enables precise and late-stage introduction of deuterium, potentially simplifying the overall synthesis. |
| One-Pot Synthesis | Combines multiple reaction steps into a single process. nih.gov | Significantly improves yield, reduces waste, and makes the process more suitable for industrial production. nih.gov |
Expanding the Application of Labeled Olmesartan (B1677269) Analogues in Mechanistic Biological Research
The use of isotopically labeled compounds like this compound is invaluable for elucidating the complex biological mechanisms of action of drugs like olmesartan. nih.gov Olmesartan, the active metabolite of olmesartan medoxomil, is a potent angiotensin II receptor blocker used to treat hypertension. nih.govnih.gov Understanding its precise interactions within the body is crucial for optimizing its therapeutic effects and identifying potential new applications.
Labeled analogues serve as powerful tools in various research areas:
Metabolic Profiling: Deuterated standards are essential for quantitative analysis of drug metabolism using techniques like liquid chromatography-mass spectrometry (LC-MS). doi.orgscirp.org They allow for precise tracking of the parent drug and its metabolites in biological samples, providing a detailed picture of its absorption, distribution, metabolism, and excretion (ADME) profile. scirp.orgresearchgate.net
Receptor Binding and Enzyme Inhibition Assays: The use of labeled ligands helps in characterizing the binding affinity and kinetics of olmesartan with the angiotensin II receptor. nih.gov This information is fundamental to understanding its pharmacological activity.
In Vivo Imaging: While not yet a widespread application for this specific compound, the principle of using isotopically labeled molecules in techniques like positron emission tomography (PET) could be adapted to visualize the distribution of olmesartan in living organisms in real-time. This would provide unprecedented insights into its tissue-specific accumulation and target engagement.
Oxidative Stress Studies: Research has shown that olmesartan can reduce oxidative stress in the brain. elsevierpure.com Labeled analogues could be used to investigate the specific molecular pathways through which olmesartan exerts these protective effects.
The availability of high-purity this compound as a research tool will undoubtedly spur further investigations into the multifaceted pharmacological profile of olmesartan, potentially uncovering new therapeutic indications.
Development of Integrated Analytical Platforms for Comprehensive Drug Disposition Studies (preclinical focus)
The preclinical phase of drug development is critical for assessing the safety and efficacy of a new drug candidate. vennlifesciences.com A thorough understanding of a drug's disposition—its journey through the body—is paramount. nih.gov Integrated analytical platforms are becoming increasingly vital for conducting these comprehensive preclinical studies.
These platforms combine multiple advanced analytical techniques to provide a holistic view of drug disposition. Key components of such a platform for a drug like olmesartan would include:
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are the workhorses for separating the parent drug from its metabolites in complex biological matrices. nih.govnih.gov
Tandem Mass Spectrometry (MS/MS): When coupled with chromatography (LC-MS/MS), this technique provides highly sensitive and selective quantification of the drug and its metabolites. nih.govmdpi.com The use of a deuterated internal standard like this compound is crucial for achieving accurate and precise quantification. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS is instrumental in identifying and structurally elucidating unknown metabolites.
In Silico Modeling: Computational tools and software are increasingly used to predict a drug's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to guide and refine in vitro and in vivo experiments. nih.gov
Automated Sample Preparation: Technologies that automate the extraction and preparation of samples from biological matrices improve throughput and reduce variability. mdpi.com
The integration of these technologies into a cohesive platform allows for a more efficient and comprehensive assessment of a drug's preclinical profile. This, in turn, can accelerate the drug development process and increase the likelihood of success in later clinical trials. nih.govmarketdataforecast.com The availability of high-quality deuterated standards is a linchpin in the successful implementation of these advanced analytical strategies.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-Trityl Olmesartan-d4 Ethyl Ester with high purity?
- Methodological Answer : Synthesis requires sequential protection of functional groups. The trityl (N-Trityl) group is typically introduced via reaction with triphenylmethyl chloride under anhydrous conditions to protect amine functionalities . Deuterium incorporation (d4) often involves isotopic labeling at specific positions (e.g., methyl or ethyl groups) using deuterated reagents like D2O or deuterated alcohols. Ethyl esterification is achieved via acid-catalyzed esterification with ethanol-d3. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC is critical to achieve ≥98% purity, as validated by LC-MS and <sup>1</sup>H/<sup>13</sup>C NMR .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Absence of proton signals in deuterated regions (e.g., CD3 groups) confirms deuterium incorporation. Trityl protons appear as a singlet (~7.2–7.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Exact mass matching (e.g., m/z calculated for C34H34D4N4O3<sup>+</sup>) ensures molecular formula accuracy .
- IR spectroscopy : Ester carbonyl (C=O) stretch at ~1740 cm<sup>-1</sup> and trityl aromatic C-H stretches confirm functional groups .
Q. What stability protocols are recommended for long-term storage of this compound?
- Methodological Answer : Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the ethyl ester and trityl group degradation. Stability studies show ≥5-year integrity when stored in amber vials with desiccants (e.g., silica gel). Regular QC checks via HPLC (e.g., C18 column, acetonitrile/water mobile phase) monitor degradation products like free olmesartan or detritylated analogs .
Advanced Research Questions
Q. How does deuterium labeling (d4) influence the metabolic stability of this compound in in vitro assays?
- Methodological Answer : Deuterium isotope effects (DIEs) reduce metabolic cleavage rates. For example, deuterated ethyl esters exhibit slower hydrolysis by esterases compared to non-deuterated analogs, as shown in hepatic microsomal assays. Use LC-MS/MS to quantify metabolites (e.g., deuterated olmesartan) and calculate half-life (t1/2). Comparative studies with non-deuterated controls are essential to validate kinetic isotope effects (KIEs) .
Q. What analytical strategies resolve contradictions in impurity profiling during scale-up synthesis?
- Methodological Answer :
- For isomeric impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers arising from incomplete deuterium stereocontrol .
- For detritylation byproducts : Employ gradient elution UPLC with photodiode array (PDA) detection to identify trityl alcohol (retention time ~8–10 min) .
- Quantitative NMR (qNMR) : Integrate impurity peaks against a certified internal standard (e.g., 1,3,5-trimethoxybenzene) for precise quantification .
Q. How can researchers design experiments to study the deuterium-induced pharmacokinetic (PK) differences in animal models?
- Methodological Answer :
- Dosing : Administer equimolar doses of deuterated and non-deuterated compounds to rodents (e.g., Sprague-Dawley rats) via oral gavage.
- Sampling : Collect plasma at timed intervals (0.5, 1, 2, 4, 8, 24 h) and extract using protein precipitation (acetonitrile).
- Analysis : Use LC-MS/MS with MRM transitions for olmesartan-d4 (m/z 447→207) and olmesartan (m/z 443→207). Calculate AUC, Cmax, and t1/2 to assess bioavailability enhancements from deuterium .
Q. What computational methods predict the impact of N-Trityl and ethyl ester groups on olmesartan’s angiotensin II receptor binding affinity?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Model the compound’s 3D structure (from X-ray crystallography or DFT-optimized geometry) against the AT1 receptor (PDB ID: 4YAY). Compare binding energies (ΔG) with native olmesartan.
- Molecular dynamics (MD) simulations (GROMACS) : Simulate 100 ns trajectories to assess trityl group interactions with hydrophobic receptor pockets and ester group solvation effects .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
